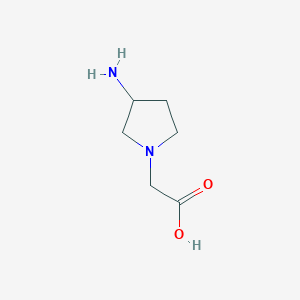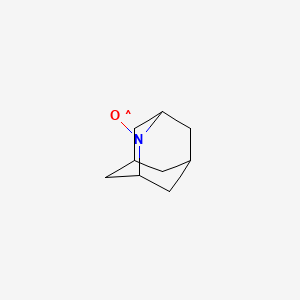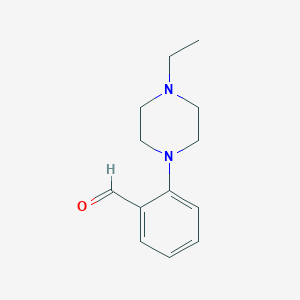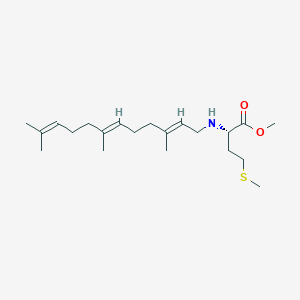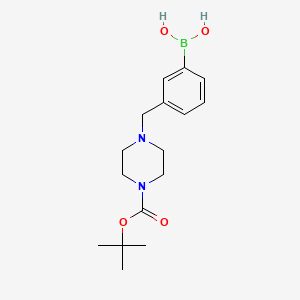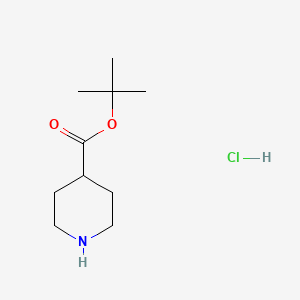
5-Morpholinopicolinonitrile
Vue d'ensemble
Description
5-Morpholinopicolinonitrile is an organic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
A new series of fused pyran derivatives bearing a 2-morpholinoquinoline nucleus was synthesized, including 5-Morpholinopicolinonitrile. This compound was evaluated for its antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The study found several compounds to be efficient in inhibiting microbial growth, highlighting the potential of this compound derivatives in antimicrobial applications (Makawana, Mungra, Patel, & Patel, 2011).
Anticancer Activity and Molecular Docking
Research into the design and synthesis of novel indole derivatives, including reactions with 5-morpholinosulfonylisatin, has shown promising anticancer activity. These compounds, upon evaluation, displayed broad-spectrum anticancer activity on various cancer cell lines, with some showing potent activity against the Epidermal Growth Factor Receptor (EGFR), surpassing known inhibitors like Lapatinib. This indicates the significant potential of this compound in the development of anticancer agents (El-Sharief et al., 2019).
DNA and BSA Binding
A study on axially morpholine disubstituted silicon phthalocyanines, including derivatives of this compound, explored their synthesis, characterization, DNA/BSA binding, and DNA photocleavage properties. These compounds demonstrated significant DNA intercalation and photocleavage activity, suggesting their utility in photodynamic therapy and as photosensitizer agents (Barut et al., 2017).
Gene Function Inhibition
Morpholino oligos, including those derived from this compound, have been tested across various model organisms for their ability to inhibit gene function. These studies suggest that morpholinos, with careful control, can serve as a simple and rapid method to study gene function, underscoring the versatility of this compound in genetic research (Heasman, 2002).
Privileged Structure in Medicinal Chemistry
Morpholine, a core structure in this compound, is recognized as a privileged structure in medicinal chemistry due to its widespread application in approved and experimental drugs. Its advantageous physicochemical, biological, and metabolic properties make it a valuable scaffold in drug design and development. This highlights the importance of this compound and its derivatives in medicinal chemistry and pharmacological activity research (Kourounakis, Xanthopoulos, & Tzara, 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-morpholin-4-ylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-9-1-2-10(8-12-9)13-3-5-14-6-4-13/h1-2,8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIOVIKPDZOZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656465 | |
| Record name | 5-(Morpholin-4-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156520-22-7 | |
| Record name | 5-(Morpholin-4-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



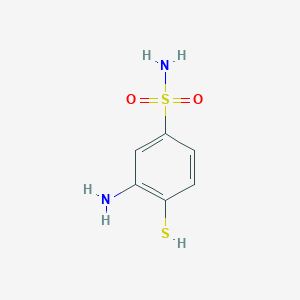
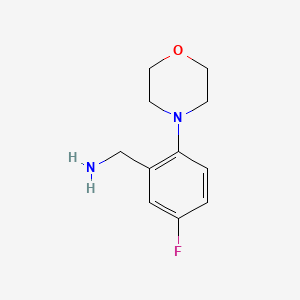

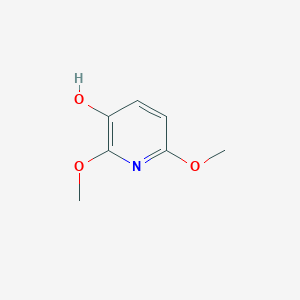
![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/structure/B1438357.png)
